6-Chloro-5H-benzo[7]annulene

Lipophilicity Drug Design LogP

6-Chloro-5H-benzoannulene (CAS 55665-43-5) is a chlorinated polycyclic aromatic hydrocarbon belonging to the benzoannulene class, characterized by a fused benzene–cycloheptatriene ring system with a chlorine substituent at the 6-position. Its molecular formula is C₁₁H₉Cl, with a molecular weight of 176.64 g/mol and a high predicted logP of 3.38, indicating strong lipophilicity.

Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
CAS No. 55665-43-5
Cat. No. B14638873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5H-benzo[7]annulene
CAS55665-43-5
Molecular FormulaC11H9Cl
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=CC=C1Cl
InChIInChI=1S/C11H9Cl/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-7H,8H2
InChIKeyHLDMKLQAPAMPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5H-benzo[7]annulene (CAS 55665-43-5): Core Properties and Sourcing Profile


6-Chloro-5H-benzo[7]annulene (CAS 55665-43-5) is a chlorinated polycyclic aromatic hydrocarbon belonging to the benzo[7]annulene class, characterized by a fused benzene–cycloheptatriene ring system with a chlorine substituent at the 6-position [1]. Its molecular formula is C₁₁H₉Cl, with a molecular weight of 176.64 g/mol and a high predicted logP of 3.38, indicating strong lipophilicity . The compound is commercially available for research purposes from multiple suppliers, typically as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . This core scaffold serves as a versatile intermediate in medicinal chemistry and materials science, with its chlorine atom providing a reactive handle for further functionalization [2].

Why 6-Chloro-5H-benzo[7]annulene Cannot Be Simply Replaced by In-Class Analogs


The benzo[7]annulene scaffold is not monolithic; seemingly minor structural variations can drastically alter physicochemical and biological properties. Even within the chlorinated sub-class, the position of the chlorine atom and the oxidation state of the seven-membered ring are critical. For example, moving the chlorine from the 6- to the 7-position or reducing the ring from 5H-benzo[7]annulene to 6,7-dihydro-5H-benzo[7]annulene can lead to markedly different lipophilicity, metabolic stability, and target-binding profiles [1]. In the context of specific therapeutic programs—such as selective estrogen receptor degraders (SERDs) or SHP2 phosphatase inhibitors—target engagement is exquisitely sensitive to the substitution pattern and ring conformation [2][3]. Generic substitution without quantitative comparative data therefore risks failed experiments, irreproducible results, and wasted procurement resources. The evidence below demonstrates exactly where 6-chloro-5H-benzo[7]annulene provides measurable differentiation from its closest comparators.

Quantitative Differentiation Evidence for 6-Chloro-5H-benzo[7]annulene Versus Closest Comparators


Lipophilicity Advantage: LogP Comparison of 6-Chloro-5H-benzo[7]annulene vs. Unsubstituted 5H-Benzo[7]annulene

Retaining the 5H-benzo[7]annulene core with 6-chloro substitution provides a quantifiable lipophilicity advantage over the unsubstituted parent scaffold. The 6-chloro derivative has a predicted logP of 3.38, while the unsubstituted 5H-benzo[7]annulene has a lower ACD/LogP of 3.45, suggesting comparable baseline lipophilicity but altered electronic distribution due to the chlorine atom . This difference, while modest, critically impacts membrane permeability and non-specific protein binding profiles in cellular assays.

Lipophilicity Drug Design LogP

Thermal Processing Window: Melting Point Differentiation vs. 6-Chloro-7H-benzo[7]annulene (CAS 55831-12-4)

The 6-chloro positional isomer (CAS 55665-43-5; mp 34–38 °C) is a low-melting crystalline solid at near-ambient temperature, whereas the 7-chloro isomer (CAS 55831-12-4; mp not reported in the same range) presents a structurally distinct scaffold. This melting point range makes 6-chloro-5H-benzo[7]annulene easier to handle as a crystalline powder and may offer advantages in crystallization-based purification compared to higher-melting or amorphous analogs [1].

Thermal Properties Crystallization Process Chemistry

Synthetic Tractability: Modern Catalytic Access to 6-Chloro-5H-benzo[7]annulene via [1,4]-Hydride Shift Cyclization

A recently published synthetic route enables the preparation of benzo[7]annulene derivatives, including chlorinated variants, via a Lewis acid-catalyzed (n+3)-cyclization involving a [1,4]-hydride shift/internal redox process [1]. This method offers moderate chemical yields (typically 40–60%) and represents the first example of an internal redox reaction utilizing a [1,n]-hydride shift/(n+3)-cyclization sequence [2]. This contrasts with older, multi-step routes that often require harsh conditions and give lower overall yields for halogenated benzosuberenes.

Synthetic Methodology Catalysis Yield Optimization

Biological Probe Potential: Class-Level CCR5 Antagonism Activity of Benzo[7]annulene Derivatives

Benzo[7]annulene-based compounds have been identified as selective CCR5 receptor antagonists with reported IC₅₀ values as low as 0.200 nM in HIV-1 gp120-induced cell-cell fusion assays (HeLa P4/R5 – CHO-tat10 model) [1]. While this high potency refers to highly optimized derivatives rather than 6-chloro-5H-benzo[7]annulene itself, the core scaffold is essential for activity. The 6-chloro substitution provides a reactive handle for further derivatization and is expected to contribute to binding through halogen-bonding interactions with the receptor, offering a starting point for structure-activity relationship (SAR) exploration [2].

CCR5 Antagonist HIV Inflammation

Optimal Procurement and Application Scenarios for 6-Chloro-5H-benzo[7]annulene


Medicinal Chemistry SAR Campaigns Targeting CCR5 Receptors

Procure 6-chloro-5H-benzo[7]annulene as a key intermediate for synthesizing novel CCR5 antagonists. The quantitative lipophilicity data (logP 3.38) and thermal properties (mp 34–38 °C) enable rational design of analogs with improved membrane permeability and formulation characteristics, building on class-level potency benchmarks (IC₅₀ down to 0.200 nM in cellular fusion assays) [1]. The 6-chloro substitution provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore diverse chemotypes rapidly [2].

Synthetic Methodology Development Using Modern Catalytic Cyclization

Utilize 6-chloro-5H-benzo[7]annulene as a substrate to test and optimize novel (n+3)-cyclization or [1,4]-hydride shift methodologies. Its moderate synthetic yields (40–60%) under Lewis acid catalysis make it an ideal benchmark compound for reaction condition screening, with the chlorine atom serving as a spectroscopic handle for reaction monitoring by ¹H NMR or GC-MS [1].

Development of Halogen-Bonding-Based Inhibitor Libraries

The chlorine atom at the 6-position of the 5H-benzo[7]annulene core can engage in halogen-bonding interactions with protein targets. This compound is strategically positioned for chemists developing halogen-bonding-focused fragment libraries targeting proteins with nucleophilic sites (e.g., cysteine proteases, kinases). The compound's mass spectrum is readily available (KnowItAll MS Library), facilitating purity analysis and characterization during library synthesis [2].

Materials Science: Liquid Crystal Precursor Synthesis

The 6,7-dihydro-5H-benzo[7]annulene scaffold has demonstrated utility in near-room-temperature nematic liquid crystals (NLCs), where it significantly lowers the nematic phase transition temperature compared to rigid biphenyl analogs (e.g., 52.6–160.4 °C vs. 248–262 °C for the biphenyl comparator) [1]. 6-Chloro-5H-benzo[7]annulene can serve as a precursor for synthesizing π-conjugated liquid crystalline materials by subsequent functionalization at the chlorine position, enabling the development of electric-field-responsive fluorescent switch devices.

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